Acetaldehyde, bis(methylthio)- Acetaldehyde, bis(methylthio)-
Brand Name: Vulcanchem
CAS No.: 101010-59-7
VCID: VC20546727
InChI: InChI=1S/C4H8OS2/c1-6-4(3-5)7-2/h3-4H,1-2H3
SMILES:
Molecular Formula: C4H8OS2
Molecular Weight: 136.2 g/mol

Acetaldehyde, bis(methylthio)-

CAS No.: 101010-59-7

Cat. No.: VC20546727

Molecular Formula: C4H8OS2

Molecular Weight: 136.2 g/mol

* For research use only. Not for human or veterinary use.

Acetaldehyde, bis(methylthio)- - 101010-59-7

Specification

CAS No. 101010-59-7
Molecular Formula C4H8OS2
Molecular Weight 136.2 g/mol
IUPAC Name 2,2-bis(methylsulfanyl)acetaldehyde
Standard InChI InChI=1S/C4H8OS2/c1-6-4(3-5)7-2/h3-4H,1-2H3
Standard InChI Key PLVDFUJWAUMETJ-UHFFFAOYSA-N
Canonical SMILES CSC(C=O)SC

Introduction

Structural Identification and Nomenclature

Acetaldehyde, bis(methylthio)- is defined by the molecular formula C₄H₈OS₂ and a molar mass of 136.24 g/mol . Its IUPAC name, 2,2-bis(methylthio)acetaldehyde, reflects the substitution pattern: the aldehyde functional group (-CHO) resides at the terminal carbon, while two methylthio groups occupy the adjacent carbon (Figure 1). This configuration distinguishes it from simpler thioether analogs, such as (methylthio)acetaldehyde (CAS 23328-62-3), which contains only one methylthio substituent .

Structural Features:

  • The electron-withdrawing aldehyde group polarizes the molecule, while the sulfur atoms introduce nucleophilic and redox-active characteristics.

  • The bis(methylthio) substitution likely enhances steric hindrance and alters solubility compared to acetaldehyde .

Physicochemical Properties

Comparative data between acetaldehyde, bis(methylthio)- and its parent compound highlight the impact of sulfur incorporation (Table 1):

Table 1: Comparative Properties of Acetaldehyde and Its Bis(methylthio) Derivative

PropertyAcetaldehyde, Bis(methylthio)- Acetaldehyde
Molecular FormulaC₄H₈OS₂C₂H₄O
Molar Mass (g/mol)136.2444.05
Boiling PointNot reported21 °C
Density (g/mL)Not reported0.785
SolubilityLikely hydrophobicMiscible in water, alcohols

Notable Trends:

  • The addition of methylthio groups increases molecular weight by ~208%, suggesting higher boiling points and reduced volatility compared to acetaldehyde.

  • The hydrophobic thiomethyl substituents likely decrease water solubility, favoring organic solvents like dichloromethane or toluene.

Research Gaps and Future Directions

Current literature lacks detailed studies on this compound, highlighting opportunities for:

  • Spectral Characterization: NMR (¹H, ¹³C) and IR spectroscopy to confirm structure.

  • Thermodynamic Analysis: Measurement of melting/boiling points, solubility, and partition coefficients.

  • Application Trials: Testing as a ligand in catalysis or precursor for polymeric materials.

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